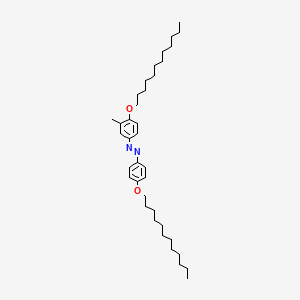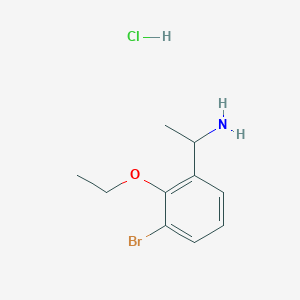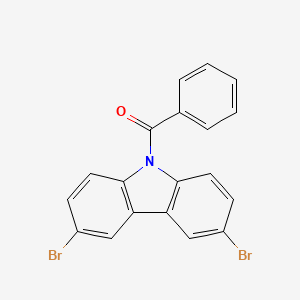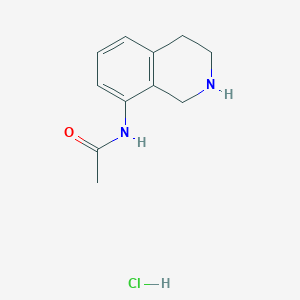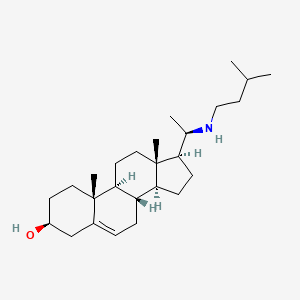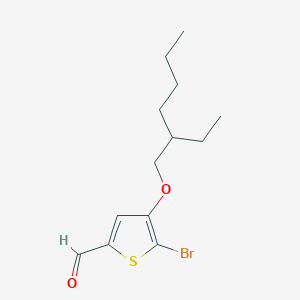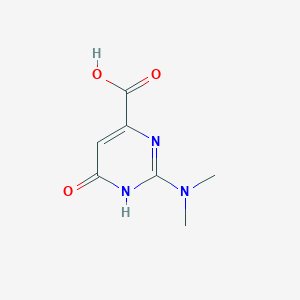
2-(二甲氨基)-6-氧代-1,6-二氢嘧啶-4-羧酸
描述
2-(Dimethylamino)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid, also known as DMAPO, is a heterocyclic compound that has been of interest to scientists due to its potential applications in various fields. It is a versatile compound that can be used as a catalyst in organic synthesis, as a ligand for metal complexes, and as a therapeutic agent for various diseases.
科学研究应用
1. Stimuli-Responsive Poly(2-dimethylamino-ethylmethacrylate)-Grafted Chitosan Microcapsule
- Application Summary: This compound is used in the creation of a pH and temperature dual-responsive chitosan copolymer (CS-g-PDMAEMA) through free radical graft copolymerization with 2-(dimethylamino) ethyl 2-methacrylate (DMAEMA) as the vinyl monomer . This copolymer is used to create microcapsules for controlled pesticide release .
- Methods of Application: An emulsion chemical cross-linking method was used to fabricate pyraclostrobin microcapsules in situ entrapping the pesticide .
- Results or Outcomes: The loading content and encapsulation efficiency were 18.79% and 64.51%, respectively . The pyraclostrobin-loaded microcapsules showed pH-and thermo responsive release .
2. Stimuli-responsive polymersomes of poly [2-(dimethylamino) ethyl methacrylate]-b-polystyrene
- Application Summary: This compound is used in the synthesis of two diblock copolymers of poly [2-(dimethylamino) ethyl methacrylate]-block-polystyrene (PDMAEMA-b-PS) via RAFT . These copolymers are used to create polymersomes, which are nanometer-sized spheroidal aggregates that can respond to pH, temperature, and other conditions . These polymersomes are being studied as drug delivery systems or as nanoreactors .
- Methods of Application: The ionization equilibrium of the PDMAEMA amino groups on the polymersomes was analyzed by potentiometric titration and Zeta potential measurements . The hydrodynamic radius of the polymersomes in different pH and temperatures was analyzed by DLS .
- Results or Outcomes: Negative staining transmission electron microscopy showed spherical aggregates and confirmed the diameter around 80 nm . These polymersomes with dual stimulus–response (i.e., pH and temperature) may be a platform for gene delivery and nanoreactors .
3. Preparation of Amphiphilic Copolymers
- Application Summary: Poly [2-(dimethylamino)ethyl methacrylate] (PDMAEMA) has received great attention due to its versatility, accessibility, and biocompatibility . It is used in the preparation of amphiphilic copolymers via base-catalyzed hydrolysis of quaternized PDMAEMA . These copolymers are highly attractive for use in a wide range of applications .
- Methods of Application: The preparation of well-defined PDMAEMA via atom transfer radical polymerization (ATRP) and its partial and complete quaternization with iodomethane (CH3I) were reported . The reaction of PDMAEMA and three qPDMAEMA of different degrees of quaternization with a base in an aqueous medium was monitored by 1H NMR .
- Results or Outcomes: It was found that under mild conditions (25 °C, 0.25 M NaOD concentration), qPDMAEMA side groups slowly degrade to poly [methacrylic acid] (PMAA) . This means that via consecutive quaternization and hydrolysis, a large variety of desired, cationic, anionic, and zwitterionic copolymers can be synthesized with precise control .
4. Polyoxometalate-Modified Amphiphilic Polystyrene-block-poly
- Application Summary: This compound is used in the fabrication of a new heterogeneous catalyst active toward glucose to formic acid methyl ester oxidation . The catalyst was fabricated via electrostatic immobilization of the inorganic polyoxometalate HPA-5 catalyst H8[PMo7V5O40] onto the pore surface of amphiphilic block copolymer membranes .
- Methods of Application: The catalyst immobilization was achieved through non-solvent-induced phase separation (NIPS) .
- Results or Outcomes: The resulting catalyst showed activity toward glucose to formic acid methyl ester oxidation .
5. Cationic Polymers
- Application Summary: The most common use of DMAEMA is in the production of cationic polymers . These polymers are highly charged and have applications such as flocculants, coagulants, dispersants, and stabilizers .
- Methods of Application: The production of these cationic polymers involves the polymerization of DMAEMA .
- Results or Outcomes: The resulting cationic polymers can be used in various industrial applications, including water treatment, papermaking, and mineral processing .
6. Oil/Water Separation
- Application Summary: A poly (2- (dimethylamino)ethyl methacrylate-co-methacrylic acid) can be used to separate oil/water mixtures like silicone oil .
- Methods of Application: The separation is achieved by allowing water to pass through a processed mesh in temperatures of less than 55 °C (pH 7) and pH values under pH 13 (T = 25 °C) when oil is intercepted on the mesh .
- Results or Outcomes: This method provides an effective way to separate oil/water mixtures, which is crucial in environmental protection and resource recovery .
属性
IUPAC Name |
2-(dimethylamino)-6-oxo-1H-pyrimidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O3/c1-10(2)7-8-4(6(12)13)3-5(11)9-7/h3H,1-2H3,(H,12,13)(H,8,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHZOXDYQHHZXHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=CC(=O)N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80287716 | |
| Record name | 2-(Dimethylamino)-6-oxo-3,6-dihydropyrimidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80287716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Dimethylamino)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid | |
CAS RN |
6635-66-1 | |
| Record name | NSC52298 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52298 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(Dimethylamino)-6-oxo-3,6-dihydropyrimidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80287716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



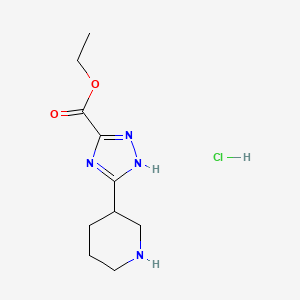
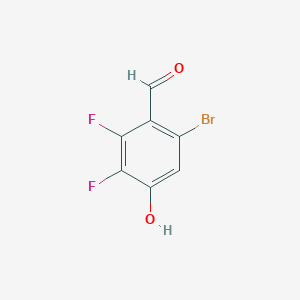
![3-Bromo-6-(Tert-Butyl-Dimethyl-Silanyloxymethyl)-6,7-Dihydro-4H-[1,2,3]Triazolo[1,5-A]Pyrazine-5-Carboxylic Acid Tert-Butyl Ester](/img/structure/B1383965.png)
![Tert-butyl 4-(hydroxymethyl)-1-methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridine-5-carboxylate](/img/structure/B1383967.png)
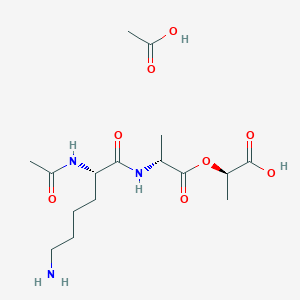
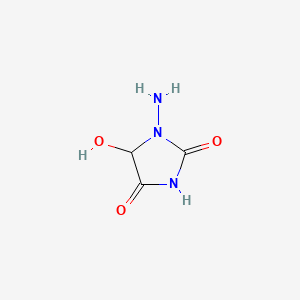
![2-O-Tert-butyl 3-O-ethyl (3R,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B1383971.png)
